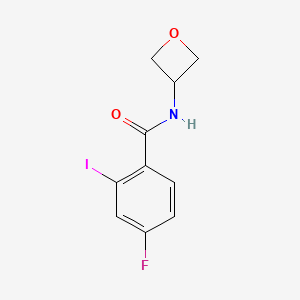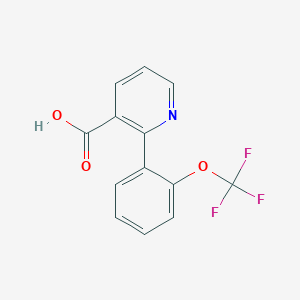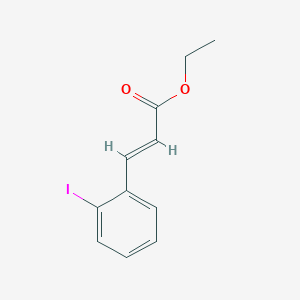
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester: is an organic compound with the molecular formula C11H11IO2 It is a derivative of propenoic acid, where the hydrogen atom at the third position is replaced by a 2-iodophenyl group, and the carboxyl group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodophenylacetic acid.
Esterification: The 2-iodophenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Aldol Condensation: The ethyl ester undergoes an aldol condensation reaction with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound’s derivatives may be used in biological assays to study enzyme interactions and other biochemical processes.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester involves its interaction with various molecular targets, depending on the specific application. For example, in organic synthesis, it may act as a precursor or intermediate in forming more complex structures. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(2-bromophenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-chlorophenyl)-, ethyl ester
- 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester
Uniqueness
The presence of the iodine atom in 2-Propenoic acid, 3-(2-iodophenyl)-, ethyl ester imparts unique reactivity compared to its halogenated analogs. Iodine is a larger atom with lower bond dissociation energy, making it more reactive in substitution reactions. This characteristic can be advantageous in specific synthetic applications where a more reactive halogen is desired.
属性
IUPAC Name |
ethyl (E)-3-(2-iodophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNHXHZWQKOJZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
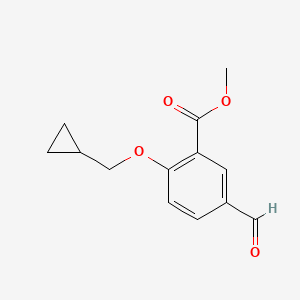
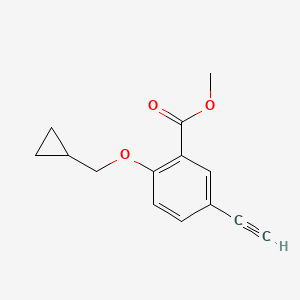
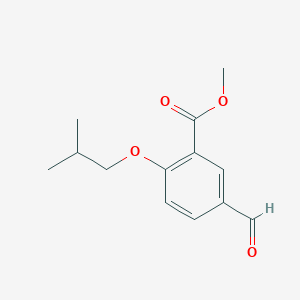
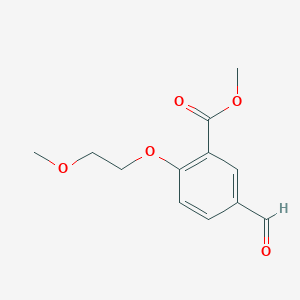
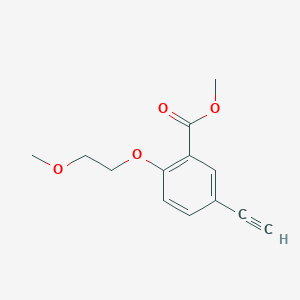
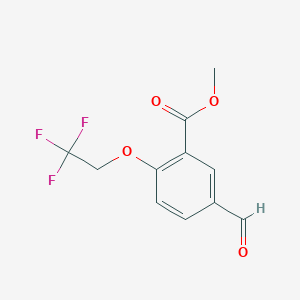
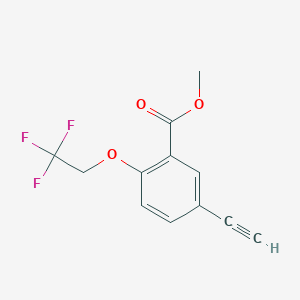
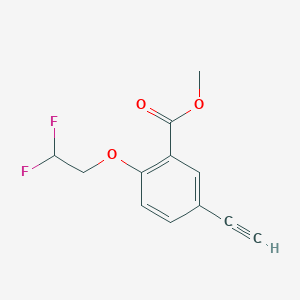

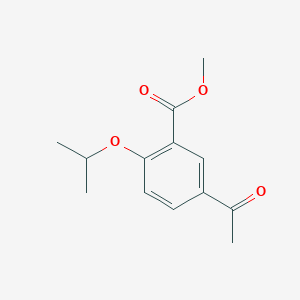
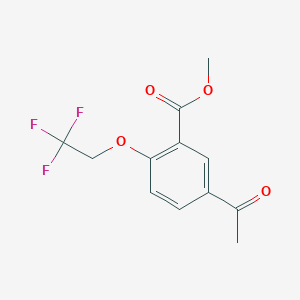
![N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8169143.png)
